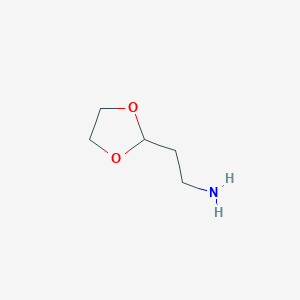

2-(2-Aminoethyl)-1,3-dioxolane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

2-(1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQYWWCTUEVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206158 | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-35-8 | |

| Record name | 1,3-Dioxolane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 1,3 Dioxolane Moiety in Organic and Medicinal Chemistry

The 1,3-dioxolane (B20135) ring is a prominent heterocyclic scaffold in the landscape of organic and medicinal chemistry. researchgate.net This five-membered cyclic acetal (B89532), formed from an aldehyde or ketone and ethylene (B1197577) glycol, holds considerable importance due to its versatile applications. wikipedia.org

In organic synthesis, one of the most critical roles of the 1,3-dioxolane group is as a protecting group for carbonyl functionalities (aldehydes and ketones). wikipedia.orgsmolecule.com Its stability under various non-acidic reaction conditions allows chemists to perform transformations on other parts of a molecule without affecting the carbonyl group. The carbonyl can be readily regenerated by acid-catalyzed hydrolysis. Beyond its role in protection, 1,3-dioxolane itself can be used as a solvent and as a comonomer in the synthesis of polyacetals. wikipedia.orgsilverfernchemical.com

In the realm of medicinal chemistry, the 1,3-dioxolane moiety is a structural component of numerous natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.net Its inclusion in a molecule's framework can enhance properties such as anticancer, antiviral, antifungal, and antibacterial efficacy. researchgate.net Research has indicated that the two oxygen atoms within the dioxolane ring can participate in hydrogen bonding with biological targets, such as enzyme active sites or receptors. researchgate.net This interaction can lead to improved ligand-target binding and, consequently, enhanced biological activity. researchgate.net For instance, certain 1,3-dioxolane derivatives have been investigated as effective modulators to overcome multidrug resistance (MDR) in cancer treatment, a significant challenge in chemotherapy. researchgate.netnih.gov The natural product Neosporol, which contains a 1,3-dioxolane ring, is an example of its presence in biologically relevant molecules. wikipedia.org

Role of the Aminoethyl Group in Functionalization and Biological Interactions

The aminoethyl group [-CH₂CH₂NH₂] is a fundamental functional group that plays a pivotal role in the functionalization of molecules and their interactions within biological systems. Its presence in a chemical structure offers a primary amine that is crucial for a variety of chemical and biological processes.

A key feature of the aminoethyl group is its ability to participate in significant intermolecular interactions. The terminal amine can act as a hydrogen bond donor and, when protonated, as an electrostatic interactor. These interactions are fundamental to how molecules containing this group bind to biological targets like enzymes and receptors. By forming hydrogen bonds and electrostatic attractions with the active sites of proteins, the aminoethyl group can influence and modulate their biological activity.

Furthermore, the primary amine of the aminoethyl group serves as a reactive handle for chemical functionalization. ontosight.ai It allows for the covalent attachment of other molecular fragments, enabling chemists to tailor the properties of a compound for specific applications. ontosight.ai This could involve attaching targeting moieties for drug delivery, linking to polymers, or building more complex molecular architectures. For example, the aminoethyl group has been used to functionalize cellulose (B213188) nanofibrils, grafting the amine onto the polymer chain to alter its properties. acs.orgacs.org The group can also enhance a molecule's water solubility, a desirable property for many pharmaceutical and biological applications. cymitquimica.comsmolecule.com

Historical Context of 2 2 Aminoethyl 1,3 Dioxolane Synthesis and Applications

Established Synthetic Routes to this compound

The most common and reliable methods for preparing this compound involve multi-step sequences that utilize readily available starting materials. These pathways include the conversion of halogenated precursors, reductive amination, acid-catalyzed cyclization, and approaches involving organometallic reagents.

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, this strategy involves a two-step process: the formation of an imine from an aldehyde precursor, followed by its reduction to the target primary amine.

The key intermediate for this pathway is (1,3-dioxolan-2-yl)acetaldehyde. This aldehyde is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form an intermediate imine. This imine is then reduced in situ using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation because they are mild enough not to reduce the initial aldehyde but are highly effective at reducing the protonated imine as it forms. masterorganicchemistry.com The primary advantage of this method is its high selectivity, which avoids the over-alkylation often seen when using alkyl halides with ammonia. masterorganicchemistry.com

While this represents a theoretically sound pathway, a significant challenge lies in the stability and preparation of the (1,3-dioxolan-2-yl)acetaldehyde precursor, which can be prone to ring-opening or polymerization.

Table 1: Representative Reductive Amination Strategy

| Precursor | Reagents | Reducing Agent | Product | Typical Yield |

|---|

Acid-catalyzed cyclization is a fundamental method for forming the 1,3-dioxolane (B20135) ring. This approach involves the reaction of a carbonyl compound with ethylene (B1197577) glycol, with the removal of water to drive the equilibrium towards the acetal (B89532) product.

To synthesize this compound directly, one would theoretically start with 3-aminopropionaldehyde and react it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). However, simple aminoaldehydes are often unstable. A more practical approach involves using a protected precursor, such as 3-aminopropionaldehyde diethyl acetal (3,3-diethoxypropan-1-amine). In this variation, a transacetalization reaction occurs where the more thermodynamically stable five-membered dioxolane ring is formed from the reaction with ethylene glycol under acidic conditions.

A related and well-documented cyclization is the synthesis of the precursor 2-(2-bromoethyl)-1,3-dioxolane from acrolein and ethylene glycol, which proceeds in the presence of hydrogen bromide. chemicalbook.comorgsyn.org This reaction highlights the general utility of acid-catalyzed pathways for creating the 2-substituted-1,3-dioxolane core structure.

One of the most frequently employed and reliable syntheses of this compound begins with the halogenated intermediate, 2-(2-Bromoethyl)-1,3-dioxolane. sigmaaldrich.com This precursor is commercially available or can be efficiently synthesized by reacting acrolein with ethylene glycol in the presence of hydrogen bromide, with reported yields as high as 82%. chemicalbook.com The bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

Two primary methods are used for this conversion:

Direct Amination : This pathway involves the direct reaction of 2-(2-bromoethyl)-1,3-dioxolane with a nitrogen nucleophile. This can be achieved using concentrated ammonia, although this may require high pressure and temperature and risks the formation of secondary and tertiary amine byproducts. A more controlled alternative is the use of sodium azide (B81097) (NaN₃) to form 2-(2-azidoethyl)-1,3-dioxolane, followed by reduction of the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 2: Synthesis via Halogenated Precursor

| Precursor | Method | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-Bromoethyl)-1,3-dioxolane | Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine (B178648) (NH₂NH₂) | This compound | 65% (over 2 steps) |

The use of Grignard reagents for the synthesis of this compound is not a direct or commonly cited method due to significant chemical challenges. Theoretically, a Grignard reagent could be used in an electrophilic amination reaction. For instance, a Grignard reagent can react with an electrophilic amine source, such as an O-sulfonyl oxime derivative of 1,3-dioxolan-2-one, to form a primary amine after hydrolysis. organic-chemistry.org

However, the application of this method is hindered by the instability of the required Grignard precursor, 2-(2-bromoethyl)-1,3-dioxolane magnesium bromide. Grignard reagents with an oxygen atom in the β-position, such as this one, are known to be thermally unstable and can decompose. orgsyn.org Furthermore, patent literature indicates that acetal-protected chloroaromatics are generally unsuitable for Grignard formation, suggesting that the dioxolane moiety itself is not a robust protecting group under these conditions. google.com These limitations make Grignard reaction sequences a less viable and more problematic route compared to nucleophilic substitution or reductive amination.

Emerging and Advanced Synthetic Techniques

Modern synthetic chemistry seeks to develop more efficient and selective reactions, often utilizing novel catalytic systems. For the synthesis of dioxolane derivatives, photocatalysis is an emerging field with significant potential.

Photocatalysis offers a powerful means to activate otherwise inert C-H bonds under mild conditions, enabling direct functionalization of the 1,3-dioxolane ring. acs.orgnih.gov While a direct, one-step photocatalytic synthesis of this compound from unsubstituted dioxolane has not been specifically reported, related transformations demonstrate the principle and its future applicability.

Recent research has shown the successful α-C–H aminoalkylation of dioxolane derivatives. rsc.org For example, a dual catalytic system employing an acridinium (B8443388) photoredox catalyst alongside a hydrogen-atom transfer (HAT) catalyst can selectively abstract a hydrogen atom from the C2 position of a dioxolane. rsc.orgresearchgate.net The resulting C2-centered radical can then react with a suitable imine acceptor to form a new carbon-carbon and carbon-nitrogen bond, constructing the functionalized side chain. rsc.org This method allows for the direct conversion of the dioxolane core into a valuable amino alcohol precursor, showcasing a modern approach to C-H functionalization. researchgate.net These cutting-edge methods bypass the need for pre-functionalized starting materials like halogenated or carbonyl precursors, representing a more atom-economical and innovative synthetic strategy.

Table 3: Emerging Photocatalytic Functionalization of Dioxolanes

| Substrate | Method | Catalysts | Reactant | Product Type | Reference |

|---|

Redox-Neutral Amination Processes

Redox-neutral reactions are highly sought after in organic synthesis due to their atom economy and reduced waste generation. In the context of this compound synthesis, redox-neutral amination processes offer an elegant way to introduce the amino functionality. One such approach involves the thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines. nih.govacs.orgorganic-chemistry.org This metal-free method converts readily available starting materials into protected α-amino aldehydes in good to excellent yields, utilizing only a catalytic amount of a radical initiator. nih.govacs.orgorganic-chemistry.org

The reaction is initiated by the generation of a thiyl radical, which then abstracts a hydrogen atom from the C2 position of 1,3-dioxolane to form a dioxolanyl radical. acs.org This radical subsequently adds to the C=N bond of an imine. The resulting aminoalkyl radical then propagates the chain by abstracting a hydrogen atom from the thiol, regenerating the thiyl radical and yielding the N-substituted 2-(aminoalkyl)-1,3-dioxolane product. acs.org Interestingly, control experiments have shown that both the thiol and a small amount of oxygen are crucial for the reaction's success. nih.govacs.orgorganic-chemistry.org This process represents a significant advancement in the functionalization of 1,3-dioxolanes, providing a direct route to N-protected aminoethyl derivatives. nih.govacs.orgorganic-chemistry.org

Another notable redox-neutral transformation is the diastereoselective reduction of β-hydroxy ketones, which can be conceptually linked to the formation of functionalized dioxolanes. acs.org While not a direct synthesis of the parent compound, these types of 1,5-hydride transfer reactions highlight the potential for developing novel redox-neutral strategies for constructing complex molecules containing the dioxolane moiety. acs.org

Novel Improved Synthesis Techniques

Recent research has focused on developing more efficient and scalable methods for the synthesis of this compound. While specific details of these "novel improved" methods are often proprietary or described in less detail in publicly available literature, the general trend is towards higher yields, milder reaction conditions, and the use of less hazardous reagents. For instance, one report mentions a novel improved synthesis of the target compound, suggesting advancements over traditional methods. researchgate.netresearchgate.net

Traditional syntheses often involve multiple steps, such as the protection of an amino acid or the alkylation of a pre-formed dioxolane derivative. For example, this compound can be synthesized from 2-(2-bromoethyl)-1,3-dioxolane via a Gabriel synthesis, which involves the use of potassium phthalimide. While effective, this method requires a subsequent deprotection step.

Improvements in this area likely focus on one-pot procedures, catalytic methods, and the use of more readily available starting materials. The development of such methods is crucial for the cost-effective production of this compound for its various applications in research and industry.

Thiol-Promoted Radical Chain Processes

As briefly mentioned in section 2.2.2, thiol-promoted radical chain processes are a powerful tool for the C-H functionalization of 1,3-dioxolane. nih.govacs.orgorganic-chemistry.org This methodology allows for the site-specific addition of the dioxolane moiety to imines, leading to the formation of N-substituted 2-(aminoalkyl)-1,3-dioxolanes. nih.govacs.orgorganic-chemistry.org The reaction is notable for being metal-free and redox-neutral, which are significant advantages in green chemistry. nih.govacs.orgorganic-chemistry.org

The mechanism involves a radical chain reaction initiated by a small amount of a radical initiator, such as azobisisobutyronitrile (AIBN). acs.org The key steps are the generation of a thiyl radical, hydrogen atom transfer from 1,3-dioxolane to the thiyl radical, addition of the resulting dioxolanyl radical to the imine, and subsequent hydrogen atom transfer from the thiol to the newly formed aminoalkyl radical to propagate the chain. acs.org The process is highly efficient, providing a broad range of protected α-amino aldehydes in good to excellent yields. nih.govacs.orgorganic-chemistry.org

The scope of this reaction is quite broad, tolerating various substituents on both the imine and the thiol. This versatility makes it a valuable method for generating a library of 2-(aminoalkyl)-1,3-dioxolane derivatives for further synthetic applications. nih.govacs.orgorganic-chemistry.org

Photochemical Acetalization Methods

Photochemical methods offer a mild and efficient alternative for the synthesis of 1,3-dioxolanes. These reactions are often carried out under neutral conditions and at room temperature, making them compatible with sensitive functional groups. organic-chemistry.org Photochemical acetalization typically involves the use of a photocatalyst that can absorb light and initiate the reaction. organic-chemistry.orgimist.ma

For example, Eosin Y, an organic dye, has been used as a photocatalyst for the acetalization of various aldehydes with ethylene glycol under visible light irradiation. organic-chemistry.orgimist.ma This method provides good to excellent yields of the corresponding 1,3-dioxolanes. While the direct photochemical synthesis of this compound has not been explicitly detailed, the principles of photochemical acetalization could be applied to a suitable amino-aldehyde precursor.

Another approach involves the visible-light-promoted addition of a hydrogen atom and an acetal carbon to electron-deficient alkenes. nsf.gov In this process, 1,3-dioxolane is converted to its radical species in the presence of a persulfate and an iridium photocatalyst. nsf.gov This radical can then react with various alkenes in a radical chain mechanism. nsf.gov This strategy could potentially be adapted for the synthesis of this compound by using an appropriate nitrogen-containing alkene.

Synthesis of Key this compound Derivatives

The versatile structure of this compound allows for further modifications at the nitrogen atom and on the dioxolane ring itself. These derivatives are often synthesized to modulate the compound's physical and chemical properties for specific applications.

N-Substituted Aminoethyl-1,3-dioxolane Analogs

The primary amino group of this compound is a key site for derivatization. N-alkylation and N-arylation reactions can be used to introduce a wide variety of substituents. For example, N-substituted analogs can be prepared by reacting this compound with alkyl halides or by reductive amination with aldehydes or ketones.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of amines. cmu.edu These methods could be applied to this compound to synthesize N-aryl derivatives, which are common motifs in pharmaceuticals. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. cmu.edu

Furthermore, the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids, sometimes utilizes amino-dioxolane building blocks. mdpi.com This highlights the utility of N-functionalized this compound derivatives in the construction of more complex molecular architectures.

Table 1: Examples of N-Substituted Aminoethyl-1,3-dioxolane Analogs and their Synthetic Precursors

| Derivative Name | Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|---|

| N-Aryl-2-(2-aminoethyl)-1,3-dioxolane | This compound | Aryl halide | Palladium-catalyzed N-arylation |

| N-Alkyl-2-(2-aminoethyl)-1,3-dioxolane | This compound | Alkyl halide | N-alkylation |

| N-Benzyl-2-(2-aminoethyl)-1,3-dioxolane | This compound | Benzaldehyde | Reductive amination |

Dioxolane Derivatives with Modified Ring Structures

Modification of the 1,3-dioxolane ring itself can lead to analogs with different properties. For instance, replacing one or both oxygen atoms with sulfur atoms gives rise to 1,3-oxathiolanes and 1,3-dithiolanes, respectively. These sulfur-containing heterocycles have distinct reactivity and are also valuable intermediates in organic synthesis. organic-chemistry.org

The synthesis of 1,3-oxathiolanes can be achieved by the condensation of a carbonyl compound with 2-mercaptoethanol (B42355) in the presence of an acid catalyst. organic-chemistry.org Similarly, 1,3-dithiolanes are prepared using 1,2-ethanedithiol. organic-chemistry.org These methods could be adapted to synthesize the corresponding 2-(2-aminoethyl) substituted 1,3-oxathiolane (B1218472) and 1,3-dithiolane (B1216140) analogs from an appropriate amino-aldehyde or its equivalent.

The synthesis of substituted 1,3-oxathiolane nucleoside analogs is an area of significant research, particularly for their antiviral properties. nih.gov These complex syntheses often involve the stereoselective coupling of a nucleobase with a pre-functionalized oxathiolane ring. nih.gov While not directly related to the parent aminoethyl compound, these methodologies showcase the importance of modified dioxolane ring systems in medicinal chemistry.

Table 2: Comparison of Dioxolane and Related Heterocyclic Ring Structures

| Ring Structure | Heteroatoms | Parent Compound | Key Synthetic Feature |

|---|---|---|---|

| 1,3-Dioxolane | O, O | Ethylene glycol | Acetal formation |

| 1,3-Oxathiolane | O, S | 2-Mercaptoethanol | Thioacetal formation |

| 1,3-Dithiolane | S, S | 1,2-Ethanedithiol | Dithioacetal formation |

Formation of Complex Molecules Incorporating the this compound Scaffold

The compound this compound serves as a valuable building block in organic synthesis for the creation of more complex molecular architectures. Its bifunctional nature, possessing both a primary amine and a protected aldehyde (in the form of the dioxolane ring), allows for a variety of chemical transformations. This section explores several synthetic strategies that utilize this scaffold to construct intricate molecules, particularly those with applications in medicinal chemistry and materials science.

The primary amine of this compound offers a reactive site for nucleophilic attack and amide bond formation. For instance, it can react with various acylating agents to form amide derivatives. A notable example is its reaction with 4,5-dibromopyrrol-2-yl trichloromethyl ketone in acetonitrile. This reaction proceeds at room temperature to yield N-[2-(1,3-dioxolan-2-yl)ethyl]-4,5-dibromopyrrole-2-carboxamide, a key intermediate in the synthesis of marine alkaloids like debromohymenialdisine. google.com The reaction mixture is stirred for an extended period, and the resulting product precipitates as a colorless solid, which can be easily collected by filtration. google.com Similarly, reaction with 2-pyrrol trichloromethyl ketone under the same conditions affords N-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrole-2-carboxamide. google.com

The dioxolane ring, a cyclic acetal, functions as a protecting group for an aldehyde functionality. This group is stable under basic and nucleophilic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde. This latent aldehyde can then participate in a range of subsequent reactions. For example, the N-[2-(1,3-dioxolan-2-yl)ethyl]pyrrole-2-carboxamide derivatives can be treated with p-toluenesulfonic acid monohydrate in a mixture of acetone (B3395972) and water under reflux. google.com This treatment cleaves the dioxolane ring to furnish the corresponding N-(3-oxopropyl)pyrrole-2-carboxamides. google.com

The versatility of the this compound scaffold is further demonstrated in its use for the synthesis of diazaspirocyclic compounds. google.com For example, it can undergo an intramolecular Mannich reaction with 1-benzyl-3-pyrrolidinone (B141626) to produce the ethylene ketal of 2-benzyl-2,10-diazaspiro google.commdpi.comdecan-7-one. google.com Subsequent hydrolysis of the ketal with aqueous hydrochloric acid yields the corresponding ketone. google.com This strategy highlights the utility of the dioxolane as a masked aldehyde that facilitates the construction of complex spirocyclic systems.

Furthermore, the amino group can be alkylated to introduce additional functionality. In the synthesis of potent and selective D3-receptor antagonists, this compound can be reacted with other molecules containing electrophilic centers. mdpi.com For instance, after coupling with a suitable benzamide (B126) derivative, the resulting secondary amine can be alkylated with reagents like 2-(2-bromoethyl)-1,3-dioxolane or 2-(3-bromopropyl)-1,3-dioxolane (B1269514) in the presence of a base such as sodium carbonate in acetonitrile. mdpi.com This reaction leads to the formation of more elaborate structures incorporating multiple dioxolane moieties. mdpi.com

The following table summarizes some key reactions involving the this compound scaffold to form more complex molecules.

| Reactant(s) | Reagents and Conditions | Product | Research Focus |

| This compound, 4,5-Dibromopyrrol-2-yl trichloromethyl ketone | Acetonitrile, Room Temperature, 16h | N-[2-(1,3-Dioxolan-2-yl)ethyl]-4,5-dibromopyrrole-2-carboxamide | Synthesis of marine alkaloids google.com |

| This compound, 2-Pyrrol trichloromethyl ketone | Acetonitrile, Room Temperature | N-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrole-2-carboxamide | Synthesis of pyrrole (B145914) derivatives google.com |

| N-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrole-2-carboxamide | p-Toluenesulfonic acid monohydrate, Acetone/Water (1:1), Reflux, 6h | N-(3-Oxopropyl)pyrrole-2-carboxamide | Deprotection to reveal aldehyde google.com |

| This compound, 1-Benzyl-3-pyrrolidinone | Intramolecular Mannich Reaction | Ethylene ketal of 2-benzyl-2,10-diazaspiro google.commdpi.comdecan-7-one | Synthesis of diazaspirocycles google.com |

| N-(2-(Ethylamino)ethyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, 2-(3-Bromopropyl)-1,3-dioxolane | Sodium Carbonate, Acetonitrile, 65°C | N-(2-((3-(1,3-Dioxolan-2-yl)propyl)(ethyl)amino)ethyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide | Synthesis of D3-receptor antagonists mdpi.com |

The strategic use of the this compound scaffold, leveraging the distinct reactivity of its amino and protected aldehyde functionalities, provides a powerful platform for the synthesis of a diverse array of complex organic molecules. These molecules often serve as crucial intermediates in the development of new therapeutic agents and advanced materials.

Nucleophilicity and Electrophilicity of the Aminoethyl Moiety

The reactivity of the aminoethyl side chain is dominated by the lone pair of electrons on the nitrogen atom of the primary amine. This feature confers significant nucleophilic character to the molecule.

Nucleophilicity: The primary amine group (-NH₂) in this compound is a potent nucleophile. cymitquimica.com It readily participates in reactions with a wide array of electrophiles. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium salts.

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nucleophilic character of the amino group is a key feature in its use as a building block for more complex molecules, such as ligands for dopamine receptors and other pharmaceutical precursors. biosynth.com

Electrophilicity: While inherently nucleophilic, the aminoethyl moiety can be chemically modified to exhibit electrophilic behavior. This typically involves converting the amino group or the terminal carbon into a site susceptible to nucleophilic attack. For instance, while not directly involving the amino compound, the analogous 2-(2-bromoethyl)-1,3-dioxolane is a strong electrophile where the bromine atom serves as a good leaving group in nucleophilic substitution reactions. The amino group itself can be converted into a better leaving group, such as a diazonium salt, although this is less common for primary alkylamines due to instability. More practically, activation of the hydroxyl group in a precursor alcohol (before amination) would render the terminal carbon electrophilic.

The dual potential for nucleophilic and, via derivatization, electrophilic reactivity makes the aminoethyl moiety a versatile handle in synthetic chemistry.

Ring-Opening Reactions of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring, while generally stable, can undergo ring-opening reactions under specific conditions, most notably in the presence of acid catalysts or upon polymerization. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the 1,3-dioxolane ring can be cleaved. This process is fundamental to its role as a protecting group for the aldehyde functionality it masks. The mechanism typically involves protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate can then be trapped by a nucleophile. In the context of carbohydrate chemistry, regioselective ring-opening of related 1,3-dioxane (B1201747) and 1,3-dioxolane acetals is a powerful tool for manipulating hydroxyl groups. researchgate.netugent.be Reagents like diisobutylaluminium hydride (DIBAL-H) or combinations like sodium cyanoborohydride-trifluoroacetic acid can achieve selective cleavage to yield mono-protected diols.

Cationic Ring-Opening Polymerization (CROP): 1,3-Dioxolane is a well-known monomer for CROP. researchgate.netrsc.org Lewis acids can initiate the polymerization by attacking an oxygen atom, leading to a ring-opening event that generates a propagating cationic species. researchgate.net This process results in the formation of poly(1,3-dioxolane) (PDOL), a type of polyether. researchgate.netnih.gov While specific studies on the polymerization of this compound are not prevalent, the presence of the basic amino group would likely interfere with cationic polymerization by neutralizing the acid initiator or the propagating cationic chain end. Therefore, protection of the amine would be necessary for such a transformation.

Oxidation and Reduction Pathways of the Compound and its Derivatives

The oxidation and reduction of this compound can target either the aminoethyl side chain or the dioxolane ring, depending on the reagents and conditions.

Oxidation:

Oxidation of the Amino Group: Primary amines can be oxidized to various products, including nitro compounds, oximes, or, with cleavage, aldehydes or ketones. For instance, a rapid and selective oxidation of various amines to aldehydes and ketones can be achieved with reagents like zinc dichromate trihydrate. organic-chemistry.org

Oxidation of the Dioxolane Ring: The dioxolane ring is generally stable to mild oxidizing agents. organic-chemistry.org However, strong oxidants, particularly in the presence of strong Lewis acids, can cleave the acetal. organic-chemistry.orgscribd.com For example, a related bromo-derivative can be oxidized to a carboxylic acid under certain conditions.

Reduction:

Reduction of Derivatives: The primary application of reduction in the context of this compound often involves the synthesis of the amine itself. For example, the parent compound can be synthesized via the reduction of 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane using catalytic hydrogenation (e.g., with palladium on carbon). google.com Similarly, the synthesis from its bromo-analog via a Gabriel synthesis involves the reduction of an intermediate phthalimide.

Reductive Deprotection: As an alternative to simple hydrolysis, the dioxolane can be reductively cleaved. For instance, nickel boride, generated in situ from nickel chloride and sodium borohydride, can be used for the reductive deprotection of 1,3-dioxolanes, yielding alcohols. rsc.org

| Reaction Type | Reagent/Condition | Moiety Targeted | Potential Product(s) |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Aminoethyl chain | Carboxylic Acid |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Azide (in precursor) | Primary Amine |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Bromo (in precursor) | Alcohol (after hydrolysis) |

| Reductive Deprotection | Nickel Boride (NiCl₂/NaBH₄) | Dioxolane Ring | Alcohol |

This table is illustrative of potential reactions based on the reactivity of the functional groups and derivatives.

Acid-Catalyzed and Thermal Instability of the Dioxolane Protecting Group

The utility of the 1,3-dioxolane as a protecting group for an aldehyde is rooted in its stability towards bases and nucleophiles, coupled with its predictable instability under acidic or thermal stress. organic-chemistry.orgscribd.com

Acid-Catalyzed Instability: The C-O bonds of the acetal are highly susceptible to cleavage under acidic conditions. This lability is the cornerstone of its use as a protecting group, as it can be readily removed by treatment with aqueous acid to regenerate the parent aldehyde. total-synthesis.commasterorganicchemistry.com The reaction is catalyzed by both Brønsted and Lewis acids. organic-chemistry.org Even mild acid catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) are often sufficient for deprotection. total-synthesis.com The rate of hydrolysis can be significantly influenced by the surrounding chemical environment and the specific acid used. For example, studies on related dioxolanes show that the hydrolysis is subject to general acid catalysis. nih.gov

Thermal Instability: 1,3-dioxolanes are generally thermally stable under neutral or basic conditions at moderate temperatures. However, at elevated temperatures, they can undergo decomposition. Studies on the gas-phase thermal decomposition of 2-methyl- and 2,2-dimethyl-1,3-dioxolane (B146691) show that these compounds decompose at temperatures between 459–490 °C. acs.org The decomposition proceeds via a stepwise mechanism, initiated by the cleavage of a C-O bond to form an unstable intermediate that rapidly fragments. acs.org For this compound, significant thermal decomposition would be expected primarily at very high temperatures, though the presence of the amino group might influence the decomposition pathway.

Detailed Reaction Mechanisms of Deprotection Strategies

The removal of the 1,3-dioxolane protecting group to unmask the aldehyde is a critical step in many synthetic sequences. This is typically achieved through hydrolysis or transacetalization, both of which are acid-catalyzed processes.

Acid-catalyzed hydrolysis converts the acetal back to the original aldehyde and ethylene glycol. The mechanism proceeds through several equilibrium steps. libretexts.orgwikipedia.org

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid (H-A), increasing its leaving group ability.

Ring-Opening to form Oxocarbenium Ion: The C-O bond of the protonated oxygen cleaves, and the ring opens. This forms a resonance-stabilized oxocarbenium ion and releases one of the hydroxyl groups of ethylene glycol. This step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

Second Protonation: The remaining ether oxygen (from the original ethylene glycol) is protonated.

Elimination of Ethylene Glycol: The C-O bond cleaves, eliminating a molecule of ethylene glycol and forming a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated, yielding the final aldehyde product and regenerating the acid catalyst.

Because all steps are in equilibrium, the reaction is driven to completion by using a large excess of water in the reaction medium. wikipedia.org

Transacetalization is an alternative deprotection method where the acetal is cleaved by reacting it with another aldehyde or ketone, typically acetone, in the presence of an acid catalyst. organic-chemistry.orgscribd.com This method is advantageous when the substrate is sensitive to aqueous conditions.

The mechanism is analogous to hydrolysis but involves an alcohol or diol as the nucleophile instead of water. mdpi.comrsc.org

Protonation and Ring-Opening: As with hydrolysis, the reaction is initiated by protonation of a dioxolane oxygen, followed by ring-opening to form the oxocarbenium ion.

Nucleophilic Attack by Solvent: A molecule of the new alcohol or diol (e.g., from acetone in its enol form or as a hydrate) attacks the oxocarbenium ion.

Formation of a New Acetal/Ketal: The process continues, effectively exchanging the original ethylene glycol protecting group for a new one derived from the solvent (e.g., forming acetone dimethyl ketal).

Equilibrium Shift: The reaction is driven to completion by using a large excess of the ketone (e.g., acetone) as the solvent, shifting the equilibrium towards the formation of the new, often more volatile, ketal.

| Deprotection Method | Typical Catalyst | Key Reagent | Driving Force |

| Hydrolysis | HCl, H₂SO₄, PPTS | Water | Large excess of water |

| Transacetalization | p-TsOH, Lewis Acids | Acetone, Methanol | Large excess of solvent |

Photochemical Cleavage Mechanisms

The photochemical cleavage of this compound represents a specialized area of organic photochemistry, focusing on the light-induced fragmentation of the cyclic acetal structure. While direct and extensive research on the photochemical behavior of this specific compound is not widely documented, the mechanistic pathways can be inferred from studies on related 1,3-dioxolane derivatives and other acetals. The cleavage process is generally initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of highly reactive intermediates that subsequently undergo a series of transformations.

The photolysis of 1,3-dioxolanes typically proceeds via homolytic cleavage of the bonds within the ring structure. For simple cyclic acetals, irradiation, particularly at shorter wavelengths such as 185 nm, can induce the scission of various bonds. The primary photochemical processes for unsubstituted or simply substituted 1,3-dioxolanes are believed to involve the cleavage of the C(2)-O or O-C(4/5) bonds, leading to the formation of diradical or radical-pair intermediates. rsc.org These transient species are highly unstable and can undergo further fragmentation or rearrangement to yield a variety of final products.

In the case of this compound, the presence of the aminoethyl substituent at the C(2) position is expected to significantly influence the photochemical reactivity. The initial step upon UV irradiation is the excitation of the molecule to a higher energy electronic state. From this excited state, the molecule can dissipate its excess energy through several pathways, including bond cleavage.

One plausible mechanism begins with the homolytic cleavage of one of the C(2)-O bonds of the dioxolane ring. This would generate a diradical intermediate. The stability of this intermediate and its subsequent reaction pathways would be influenced by the aminoethyl group. The nitrogen atom, with its lone pair of electrons, could potentially interact with the radical center, although direct participation in the initial cleavage is less likely unless a charge transfer complex is formed upon excitation.

Alternatively, cleavage of the C(4)-C(5) bond could occur, leading to a different set of intermediates. However, studies on related 2,2-disubstituted 1,3-dioxolanes suggest that ring cleavage pathways that lead to the formation of stable products like ketones are often favored. For instance, the photolysis of 2,2-dimethyl-1,3-dioxolane at 185 nm yields acetone as a major product, indicating a fragmentation pattern that breaks the ring and expels the C(2) substituent as part of a stable carbonyl compound. rsc.org

Detailed Research Findings

Research on the photolysis of analogous cyclic acetals provides insight into the potential products and their relative abundances. A study on the photolysis of 2,2-dimethyl-1,3-dioxolane at 20 °C provides a useful model for the types of fragmentation that can occur. The quantum yields (Φ) of the major products from this study illustrate the diversity of the reaction pathways. rsc.org

| Product | Quantum Yield (Φ) |

|---|---|

| Acetone | 0.27 |

| Propyl acetate | 0.24 |

| Ethylene | 0.18 |

| Acetaldehyde | 0.13 |

| Methyl acetate | 0.12 |

| Ethylene oxide | 0.11 |

The data in Table 1, while not specific to this compound, strongly suggests that photochemical cleavage of the 1,3-dioxolane ring is a complex process leading to multiple products. The formation of acetone as a major product from 2,2-dimethyl-1,3-dioxolane indicates a pathway where the C(2) carbon and its substituents are eliminated as a ketone. By analogy, a potential major pathway for the photochemical cleavage of this compound could lead to the formation of 3-aminopropanal. Other products would likely arise from the fragmentation of the remaining C2 portion of the ring, such as ethylene and ethylene oxide. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

2-(2-Aminoethyl)-1,3-dioxolane as a Versatile Building Block

As a synthetic building block, this compound offers chemists a reliable way to introduce a protected β-aminoacetaldehyde moiety into a molecular framework. This is particularly useful in multi-step syntheses where the aldehyde is sensitive to the reaction conditions required for modifying other parts of the molecule.

The presence of both a nucleophilic amine and a latent electrophilic carbonyl group in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. Following deprotection of the acetal (B89532) to reveal the aldehyde, intramolecular or intermolecular cyclization reactions can be initiated. For instance, it can be envisioned as a key component in reactions analogous to the Pictet-Spengler reaction for creating tetrahydroisoquinoline and β-carboline frameworks, which are core structures in many alkaloids and pharmacologically active compounds. wikipedia.orgjk-sci.commdpi.com In such a sequence, a β-arylethylamine derivative containing the dioxolane moiety could undergo condensation and cyclization.

Furthermore, the compound can be used to synthesize other heterocycles such as pyrazolones or pyridinones through condensation reactions with compounds containing active methylene (B1212753) groups or hydrazine (B178648) derivatives. nih.gov The primary amine can react to form an intermediate enamine or imine, which then serves as the foundation for subsequent ring-forming steps.

The utility of this compound as a precursor is underscored by the diverse applications of its close analogue, 2-(2-bromoethyl)-1,3-dioxolane (B43116). The bromo-derivative is a well-established starting material in the total synthesis of complex natural products and other advanced organic molecules. sigmaaldrich.com It serves as a versatile alkylating agent and a key fragment for building molecular complexity. sigmaaldrich.com

By analogy, this compound can function as a nucleophilic precursor. The amine group can be engaged in a variety of bond-forming reactions, including acylation, alkylation, and reductive amination. After the desired modifications at the amine site, the dioxolane group can be hydrolyzed under acidic conditions to unmask the aldehyde, which can then participate in further reactions such as Wittig reactions, aldol (B89426) condensations, or oxidations to a carboxylic acid. This strategic unmasking of the aldehyde is a powerful tool in the convergent synthesis of complex targets.

The 1,3-dioxolane (B20135) ring is a classic and robust protecting group for carbonyl compounds, specifically aldehydes and ketones. nih.gov It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. The structure of this compound inherently contains this protective moiety, effectively masking a reactive aldehyde (3-aminopropionaldehyde). This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions, such as self-polymerization or interference with reactions targeting the amino group. organic-chemistry.org

The stability of the dioxolane (acetal) group allows for a wide range of chemical transformations to be performed on the amino group without affecting the latent carbonyl. It is stable to bases, organometallic reagents, and nucleophiles. Deprotection is typically achieved under aqueous acidic conditions, regenerating the aldehyde for subsequent synthetic steps.

Synthesis of Functionalized Polymers and Materials

The dual functionality of this compound also makes it a valuable monomer for the synthesis of functional polymers. It can be incorporated into polymer chains to introduce reactive side groups or to modify the properties of the final material.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. l-i.co.uk The properties of the resulting material can be tuned by incorporating other monomers, such as chain extenders, which are typically diols or diamines. researchgate.net The primary amine group of this compound is highly reactive towards isocyanate groups, forming a stable urea (B33335) linkage. tue.nl

By using this compound as a co-monomer or chain extender in polyurethane synthesis, the 1,3-dioxolane moiety can be appended to the polymer backbone. This incorporation serves two main purposes:

Modification of Physical Properties : The bulky, cyclic dioxolane group can disrupt chain packing, potentially altering the thermal and mechanical properties of the polyurethane.

Creation of Functional Materials : The protected aldehyde groups along the polymer chain can be deprotected post-polymerization. The resulting pendant aldehyde groups provide reactive sites for cross-linking the polymer, grafting other molecules, or attaching bioactive compounds, leading to materials with tailored functionalities for applications such as biodegradable dressings or specialized coatings. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and metal coordination, to form well-defined, functional structures. longdom.org Polymers designed with specific recognition sites can self-assemble into complex architectures like supramolecular polymers, networks, and gels. nih.govresearchgate.net

Incorporating this compound into a polymer backbone introduces sites capable of participating in these non-covalent interactions.

Hydrogen Bonding : The amine group (after reacting into the polymer, for example, as a urea or amide) can still act as a hydrogen bond donor. The two oxygen atoms within the dioxolane ring are effective hydrogen bond acceptors. This combination of donor and acceptor sites can promote intra- and intermolecular hydrogen bonding, driving the self-assembly of the polymer chains into organized structures.

Metal Coordination : The amine nitrogen and the dioxolane oxygens can act as ligands, coordinating to metal ions. This can be used to form metallo-supramolecular polymers, where metal-ligand bonds act as reversible cross-links, creating materials with stimuli-responsive properties.

By leveraging these non-covalent interactions, materials derived from this compound could find use in areas such as self-healing materials, injectable hydrogels for tissue engineering, and responsive sensor systems.

Design and Synthesis of Ligands and Probes

The unique structural features of this compound, namely a primary amine and a protected aldehyde, render it a valuable building block in the design and synthesis of specialized molecules for biological applications. These include ligands that target specific receptors and probes designed to investigate biochemical processes.

Precursors to Dopamine (B1211576) Receptor Ligands

This compound is a key precursor in the synthesis of ligands for dopamine receptors, which are implicated in numerous neurological processes. uni-duesseldorf.denih.gov The ethylamine (B1201723) moiety of this compound is a common structural feature in many dopaminergic ligands. The dioxolane group serves as a protecting group for an aldehyde, which can be later revealed for further chemical modifications. This strategy is instrumental in constructing complex molecules that can bind to dopamine receptors with high affinity and selectivity. uni-duesseldorf.dersc.org

For instance, this precursor is utilized in the synthesis of novel dopamine D2 and D3 receptor ligands. mdpi.com The synthetic route often involves the modification of the amino group, followed by the deprotection of the aldehyde to participate in cyclization or other bond-forming reactions. This approach has been successfully employed in the creation of spirocyclic dopamine D2 receptor ligands, where the aldehyde is unmasked to form a crucial part of the spirocyclic core. mdpi.com

| Precursor | Target Ligand Type | Key Synthetic Steps |

| This compound | Dopamine D2/D3 Receptor Ligands | N-alkylation, Aldehyde deprotection, Reductive amination |

| This compound | Spirocyclic Dopamine D2 Ligands | Incorporation of ethylamine moiety, Deprotection and cyclization |

| This compound | Phenylpiperazine D3 Ligands | N-arylation, Amide bond formation |

Development of Biochemical Probes

The development of biochemical probes is another significant application of this compound. These probes are essential for studying biological systems by enabling the detection and characterization of specific molecules and enzymatic activities. illinois.edustanford.edu The primary amine of this compound can be readily functionalized with various reporter groups, such as fluorophores or biotin. nih.govrsc.org

The protected aldehyde is particularly useful in creating "activity-based" probes. illinois.edunih.gov These probes are designed to react with a specific biological target upon the removal of the protecting group, often triggered by an enzymatic activity. illinois.edustanford.edu This allows for the specific labeling and visualization of the target molecule. For example, a fluorescent probe can be synthesized where the dioxolane group is cleaved by a target enzyme, releasing the aldehyde which then covalently binds to and labels the enzyme for detection. illinois.edursc.org

| Probe Component | Function | Example Application |

| Primary Amine | Attachment point for reporter groups (e.g., fluorophores) | Fluorescent labeling of enzymes |

| Dioxolane-protected Aldehyde | Masked reactive group for controlled activation | Activity-based protein profiling |

| Ethyl Spacer | Provides flexibility and spatial separation | Proximity-ligation assays |

Contributions to Carbohydrate Chemistry and Natural Product Synthesis

The versatility of this compound extends to its use in carbohydrate chemistry and the total synthesis of complex natural products. nih.govresearchgate.netuni-bayreuth.de

In carbohydrate chemistry, this compound can be used to introduce an aminoethyl group onto sugar molecules. mdpi.com This functionalization allows for the linking of carbohydrates to other biomolecules, such as peptides and lipids, to form glycoconjugates. The protected aldehyde ensures that the desired reactions occur at the amino group without interference from a reactive carbonyl.

The synthesis of natural products, particularly alkaloids, often involves intricate synthetic pathways. wikipedia.orgeolss.netmdpi.comgrafiati.com this compound serves as a valuable building block in these syntheses by providing a masked aldehyde and an amino group. nih.govutexas.edu The ethylamine portion can be incorporated into heterocyclic ring systems, a common feature of many alkaloids. wikipedia.orgnih.gov A common strategy involves an initial reaction at the amino group, followed by deprotection of the aldehyde at a later stage to facilitate a key ring-closing reaction, such as a Pictet-Spengler or Mannich reaction, to construct the core structure of the natural product. eolss.net

| Field | Application | Key Feature Utilized |

| Carbohydrate Chemistry | Synthesis of glycoconjugates | Amino group for conjugation, protected aldehyde for selectivity |

| Natural Product Synthesis | Construction of alkaloid skeletons | Ethylamine for heterocycle formation, latent aldehyde for cyclization |

| Total Synthesis | Marine Alkaloids | Precursor for intramolecular ring-forming reactions |

Biological and Biomedical Research Applications

Evaluation of Antimicrobial Properties

Scientific literature contains extensive research on the antimicrobial properties of various 1,3-dioxolane (B20135) derivatives; however, specific studies evaluating the antibacterial and antifungal activities of 2-(2-Aminoethyl)-1,3-dioxolane are not available at present. The research described below pertains to other molecules within the 1,3-dioxolane class.

Research into the antibacterial potential of the 1,3-dioxolane scaffold has shown that certain derivatives exhibit notable activity against a range of bacteria. A study on newly synthesized chiral and racemic 1,3-dioxolanes demonstrated significant activity against several Gram-positive and Gram-negative bacteria. nih.gov For instance, these compounds showed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Some derivatives were also effective against Pseudomonas aeruginosa and Enterococcus faecalis. nih.gov However, in the same study, none of the tested compounds showed activity against Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis. nih.gov The antimicrobial effects of dioxolane derivatives are thought to be related to their hydrophilic-hydrophobic balance and antiradical activity, which are influenced by the nature and position of substituents on the dioxolane ring.

The antifungal potential of the 1,3-dioxolane class of compounds has been a subject of significant investigation. In one study, a series of new enantiomerically pure and racemic 1,3-dioxolane derivatives were tested for antifungal properties. nih.gov The results indicated that nearly all of the tested compounds exhibited excellent antifungal activity against the yeast Candida albicans, a common cause of fungal infections in humans. nih.govresearchgate.net The structure-activity relationship suggests that the substituents on the dioxolane ring play a crucial role in the observed biological activity.

Antiviral Research and Inhibitor Development

The 1,3-dioxolane moiety is a key component in several nucleoside analogues with antiviral properties. Research in this area has explored its application in developing inhibitors for various viral targets.

Human Rhinovirus (HRV) is the primary cause of the common cold, and its 3C protease (3Cpro) is an essential enzyme for viral replication, making it an attractive target for antiviral drugs. btsjournals.com While there is no specific research on this compound as an HRV 3C protease inhibitor, studies have identified other dioxolane derivatives as potential inhibitors.

Through virtual screening, a novel derivative, (4R,5R)-N4-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N5-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide, was identified as an HRV 3C protease inhibitor. Further optimization of this lead compound resulted in a derivative with an IC₅₀ value of 2.50±0.7 µM against the enzyme, marking it as a promising candidate for developing new anti-rhinoviral agents.

The 1,3-dioxolane ring is a core component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy. Research has demonstrated that modifications of the 1,3-dioxolane structure can lead to potent anti-HIV agents.

A study focused on prodrugs of Amdoxovir (DAPD), a dioxolane-based NRTI, led to the synthesis of derivatives with enhanced anti-HIV activity. nih.govnih.gov One particularly potent compound, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, which incorporates both the dioxolane and an aminoethyl group, was found to be 17 times more potent than the parent compound, DAPD. nih.govnih.gov This highlights the potential of the this compound structural motif in the design of new anti-HIV therapies. The 1,3-dioxolane ring in these nucleoside analogues plays a key role in their activity against drug-resistant HIV-1 mutants. researchgate.net

| Compound | Target | Key Finding | Relative Potency |

|---|---|---|---|

| (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine | HIV-1 Reverse Transcriptase | Enhanced anti-HIV activity in primary human lymphocytes. | 17 times more potent than DAPD. nih.govnih.gov |

| Amdoxovir (DAPD) | HIV-1 Reverse Transcriptase | Potent in vitro anti-HIV activity against wild-type and drug-resistant strains. | Parent compound for more potent derivatives. nih.gov |

| (-)-β-D-1,3-dioxolane guanosine (DXG) | HIV-1 Reverse Transcriptase | Effective inhibitor of HIV-1 in various cell lines. | Equipotent to Lamivudine (3TC). |

Modulators of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). austinpublishinggroup.com These pumps actively remove chemotherapeutic agents from cancer cells, reducing their efficacy.

There is no specific research available on the role of this compound as an MDR modulator. However, studies on other derivatives have shown that the 1,3-dioxolane scaffold can be effective in overcoming MDR. A series of novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized and tested for their ability to reverse MDR in human Caco-2 cells. nih.gov The results indicated that at low concentrations, several of these compounds could reverse tumor cell MDR, with some showing better effects than established modulators like trifluoperazine. nih.gov This suggests that the 1,3-dioxolane core structure is a viable starting point for the development of new MDR reversal agents.

| Compound Class | Cell Line | Key Finding |

|---|---|---|

| 2,2-diphenyl-1,3-dioxolane derivatives | Human Caco-2 | Reverses tumor cell MDR at low concentrations. nih.gov |

| 4,5-diphenyl-1,3-dioxolane derivatives | Human Caco-2 | Some derivatives showed better effects than trifluoperazine. nih.gov |

Mechanism of MDR Reversal via P-glycoprotein Interaction

P-glycoprotein inhibitors can reverse MDR through several mechanisms, including competitive, non-competitive, or allosteric inhibition of the drug binding site, interference with ATP hydrolysis that powers the pump, and alteration of the cell membrane's lipid integrity. researchgate.net Dioxolane-containing compounds are thought to primarily act as inhibitors that compete with chemotherapeutic agents for binding to P-gp. researchgate.net

The interaction is believed to be facilitated by the structural characteristics of the dioxolane derivatives. The core aromatic structures and lipophilic linkers present in many synthesized dioxolane modulators allow them to interact with the transmembrane domains of P-gp. nih.gov The presence of a protonable basic moiety, such as the amino group in this compound, is also a common feature in many P-gp inhibitors, suggesting it may play a role in the binding interaction. nih.gov Some studies on ecdysteroid derivatives with dioxolane groups suggest that these apolar structures can significantly decrease the resistance of MDR cancer cell lines to P-gp substrate drugs like doxorubicin. mdpi.com

Structure-Activity Relationships in MDR Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the design of effective MDR modulators. drugdesign.org For dioxolane derivatives, research has focused on modifying three main components: the aromatic core, a linker, and a basic moiety. nih.gov The goal is to enhance the binding affinity for P-gp and improve the MDR reversal activity.

In a study of novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives, it was found that the nature of these components significantly influenced their effectiveness. nih.gov The variation of lipophilic linkers and different protonable basic groups allowed for the optimization of the potential MDR-modulators. nih.gov The results indicated that at low concentrations, several of these synthesized compounds could effectively reverse tumor cell MDR, with some showing superior effects compared to established modulators like trifluoperazine. nih.gov

Another study on apolar dioxolane derivatives of 20-hydroxyecdysone provided further insights into the SAR of these compounds as MDR modulators. mdpi.com The semi-synthesis and biological activity of 32 different ecdysteroid dioxolanes were presented, highlighting how modifications to the dioxolane structure impact their ability to modulate the ABCB1 transporter. mdpi.com

The following table summarizes key structure-activity relationships for dioxolane derivatives in MDR modulation based on available research.

| Structural Component | Modification | Impact on MDR Reversal Activity |

| Core Structure | Introduction of diphenyl-1,3-dioxolane core | Provides a scaffold for interaction with P-gp. |

| Linker | Variation in lipophilicity and length | Optimizes the spatial orientation and binding affinity. |

| Basic Moiety | Presence of a protonable amino group | Often enhances interaction with the transporter. |

| Substitution on Dioxolane | Apolar substitutions on ecdysteroid-based dioxolanes | Can significantly increase MDR-modulating activity. |

Potential in Pharmaceutical Development and Drug Discovery

The unique structural features of this compound, namely a primary amine and a stable cyclic acetal (B89532), make it a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.

Precursors for Therapeutic Agents

The 1,3-dioxolane ring is a common motif in a variety of natural and synthetic bioactive compounds, where it can contribute to enhanced biological activity. nih.gov This heterocyclic ring can improve properties such as anticancer, antifungal, and antiviral activities. The aminoethyl side chain of this compound provides a reactive handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, allowing for its incorporation into larger, more complex drug candidates. The dioxolane group itself often serves as a protecting group for a diol functionality, which can be removed under specific conditions during a synthetic route.

Syntheses of α-branched alkyl and aryl substituted 9-[2-(phosphonomethoxy)ethyl]purines, which are acyclic nucleoside phosphonates with potential antiviral and antiparasitic activities, have utilized substituted 1,3-dioxolanes as key precursors. nih.gov In these syntheses, the 1,3-dioxolane ring undergoes cleavage mediated by a Lewis acid, followed by a reaction with a phosphite to generate a key intermediate. nih.gov This demonstrates the utility of the dioxolane structure in the synthesis of complex therapeutic agents.

Screening Agents for Drug Discovery

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of hit compounds that can be further optimized into lead candidates. rsc.orgseqens.com Small molecules with diverse functionalities, like this compound, are valuable components of these screening libraries. enamine.netenamine.net

The primary amine group allows for its easy incorporation into a wide array of scaffolds through techniques like parallel synthesis, leading to the generation of large and diverse chemical libraries. enamine.net These libraries can then be screened against various biological targets to identify novel inhibitors or modulators. enamine.net While there is no specific documentation of this compound in major screening campaigns, its properties as a primary amine building block make it a suitable candidate for inclusion in such libraries. enamine.netresearchgate.net

The following table outlines the potential applications of this compound in drug discovery.

| Application Area | Rationale |

| Library Synthesis | The primary amine allows for diverse chemical modifications (e.g., amidation, reductive amination) to create large libraries for HTS. enamine.net |

| Fragment-Based Screening | As a small molecule, it could be used in fragment-based approaches to identify binding interactions with protein targets. |

| Lead Optimization | The dioxolane moiety can be incorporated into lead compounds to improve their pharmacokinetic or pharmacodynamic properties. |

Investigation in Membrane Transport Studies

Understanding how molecules cross biological membranes is fundamental in pharmacology and cell biology. Model membrane systems are essential tools for these investigations, providing a simplified and controlled environment to study the permeability and transport of various substances. nih.govresearchgate.net

Model Membrane Systems for Hydrazide Transport

Model systems such as lipid bilayers are used to investigate the passive diffusion of small molecules. nih.gov The transport of a solute across the lipid bilayer is influenced by factors such as its size, charge, and hydrophobicity. nih.gov For amine-containing compounds like this compound, their permeability is highly dependent on the pH of the surrounding medium, which determines the protonation state of the amino group. nih.gov The neutral, uncharged form of the amine is significantly more permeable through the hydrophobic core of the lipid bilayer than its protonated, cationic form. nih.gov

While specific studies on the transport of this compound are not available, research on similar small amines and hydrazides provides a framework for how such investigations could be conducted. nih.govresearchgate.net For instance, fluorescent-based assays can be used to measure the transport of solutes through lipid bilayer membranes. nih.gov Studies on indole derivatives with an ethylamine (B1201723) side chain have shown that concentration gradients of amines can generate diffusion potentials across the membrane, suggesting some transport of the cationic form may occur. nih.gov The transport of hydrazide-containing macrocycles has also been studied in lipid bilayers, where they have been shown to form transmembrane channels. researchgate.net

Given its structure, this compound would be an interesting candidate for such studies to determine its passive permeability characteristics and to understand how the dioxolane and aminoethyl groups contribute to its interaction with and transport across lipid membranes.

Gene Silencing and Oligonucleotide Modification

The core structure of this compound is instrumental in creating thymidine analogs with a modified 4'-C position. These analogs are then incorporated into single-stranded DNA molecules, typically 10–20 bases long, known as antisense oligonucleotides (ASOs). ASOs are designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing. This binding action can lead to the degradation of the target mRNA by cellular enzymes like RNase H, effectively silencing the expression of a pathogenic gene. researchgate.net

The aminoethyl group is attached to the 4' carbon of the furanose ring of thymidine to create 4'-C-aminoethyl-thymidine (4'-AE-T). nih.govnih.gov This modification serves as a foundational design for a series of analogs aimed at optimizing the therapeutic profile of ASOs. mdpi.com Further chemical alterations are made to the terminal amino group of the 4'-C-aminoethyl side chain, leading to the synthesis of novel N-alkylated analogs. These include:

4'-C-(N-methyl)aminoethyl-thymidine (4'-MAE-T) nih.gov

4'-C-(N-ethyl)aminoethyl-thymidine (4'-EAE-T) mdpi.comnih.gov

4'-C-(N-butyl)aminoethyl-thymidine (4'-BAE-T) mdpi.comnih.gov

4'-C-(N-octyl)aminoethyl-thymidine (4'-OAE-T) mdpi.comnih.gov

The primary goal of these N-alkyl modifications is to enhance properties such as lipid solubility and basicity. mdpi.com These characteristics are crucial for improving how the ASOs interact with and cross cell membranes. researchgate.netmdpi.com These novel nucleoside analogs are incorporated into gapmer-type ASOs, which are synthetic oligonucleotides that feature a central block of DNA-like nucleotides flanked by "wings" of modified nucleotides. mdpi.comnih.gov For enhanced stability and binding affinity, these ASOs often include additional modifications like phosphorothioate (PS) linkages and locked nucleic acids (LNAs) in the wing regions. researchgate.netmdpi.com

The introduction of the 4'-C-aminoethyl group and its derivatives into ASOs has a profound impact on their key therapeutic properties.

RNA Binding Affinity: The binding affinity of an ASO to its target RNA is a critical determinant of its potency. This is often measured by the melting temperature (Tm) of the ASO/RNA duplex, with a higher Tm indicating stronger binding. The incorporation of 4'-C-aminoalkyl-modified nucleotides generally results in slightly lower RNA affinities compared to the native, unmodified ASO/RNA duplex. mdpi.com For instance, the N-methylaminoethyl modification (4'-MAE-T) was found to decrease RNA affinity more than the simple aminoethyl version (4'-AE-T), which is attributed to steric hindrance from the methyl group. mdpi.com However, extending the alkyl chain to ethyl (4'-EAE-T) and butyl (4'-BAE-T) did not lead to a further significant decline in melting temperature, resulting in RNA binding affinities similar to the 4'-MAE-T analog. mdpi.comnih.gov A marked decrease in affinity was observed with the longer N-octyl chain (4'-OAE-T). mdpi.comnih.gov

| Modification | Tm (°C) | ΔTm per modification (°C) |

|---|

This table displays the melting temperatures (Tm) of ASO/RNA duplexes containing different 4'-C-aminoalkyl thymidine analogs, indicating their binding affinity to the target RNA. Data sourced from Saleh, E. M., et al. (2025). mdpi.com

Nuclease Resistance: A major challenge for oligonucleotide therapeutics is their rapid degradation by nucleases in the body. researchgate.netrsc.orgidtdna.com Modifications based on this compound provide a significant advantage by markedly improving resistance to nuclease digestion. mdpi.com Studies have shown that ASOs containing 4'-AE-T and 4'-MAE-T modifications have remarkably improved resistance against nucleolytic hydrolysis. nih.gov When tested in a solution containing bovine serum, DNA with 4'-MAE-T analogs showed significantly improved nuclease resistance compared to unmodified DNA. nih.gov Further N-alkylation also confers robust nuclease stability; ASOs modified with 4'-EAE-T, 4'-BAE-T, and 4'-OAE-T all demonstrated remarkably high resistance to nuclease degradation. mdpi.com The 4'-EAE-T analog, in particular, resulted in the highest stability under bovine serum conditions. mdpi.comnih.gov

Cellular Uptake: For an ASO to be effective, it must be able to cross the cell membrane to reach its target mRNA in the cytoplasm or nucleus. mdpi.com The negatively charged phosphodiester backbone of ASOs creates repulsive interactions with the similarly charged cell membrane, limiting permeability. researchgate.net The design of 4'-C-aminoethyl analogs aims to overcome this barrier. mdpi.com The positively charged amino group can facilitate interaction with the negatively charged cell membrane, and increasing the length of the N-alkyl chain enhances lipophilicity, which is expected to improve cellular uptake. researchgate.netmdpi.com While direct uptake measurements are complex, the effectiveness of these ASOs in gene silencing experiments conducted without transfection agents indicates successful cellular penetration. mdpi.comnih.govnih.govnih.gov

Other Biological Activities and Mechanisms of Action

While the most extensively researched application of the this compound scaffold is in ASO development, the broader class of 1,3-dioxolane derivatives is known for a range of biological activities.

There is a lack of direct studies in the available scientific literature focusing specifically on the antiamoebic activity of this compound. However, the 1,3-dioxolane ring is a structural feature in some compounds that have shown antimicrobial and antiprotozoal effects. nih.govmdpi.com Research on other complex molecules has indicated that the inclusion of a 1,3-dioxolane group can contribute to significant antiamoebic activity against pathogens like Acanthamoeba. researchgate.net This suggests that the 1,3-dioxolane moiety could be a valuable pharmacophore for the development of new antiamoebic agents, though specific investigation of this compound in this context is required.

The biological interactions of molecules derived from this compound are dictated by its key structural features: the 1,3-dioxolane ring and the aminoethyl side chain.

Interaction with Nucleic Acids and Associated Enzymes: In the context of ASOs, the aminoalkyl side chain is positioned within the minor groove of the ASO/RNA duplex. mdpi.com This interaction influences the stability and conformation of the duplex. A critical feature of this modification is that while it protects the ASO from degradation by other nucleases, it preserves the ability of the ASO/RNA hybrid to be recognized and cleaved by RNase H. nih.govmdpi.com This enzyme's activity is essential for the gene-silencing mechanism of many ASOs. nih.govnih.gov

Interaction with Proteins and Membranes: The modification of oligonucleotides can profoundly affect their interactions with intracellular proteins, which in turn influences their subcellular distribution and activity. biorxiv.org The amino group on the side chain is intended to interact with the negatively charged surface of cell membranes, potentially facilitating cellular entry. researchgate.net

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation